Atr-IN-23 is derived from research focused on developing selective inhibitors for the ataxia telangiectasia and Rad3-related kinase. Its classification falls under small molecule inhibitors, specifically designed to interfere with the kinase activity associated with DNA repair processes. This positions Atr-IN-23 within the broader category of anticancer agents that target cellular stress responses.
The synthesis of Atr-IN-23 involves several key steps:
Atr-IN-23 features a complex molecular structure characterized by:
Molecular data such as molecular weight, formula, and specific stereochemistry are critical for understanding its interaction with biological targets. For instance, computational chemistry tools like molecular docking studies can predict how well Atr-IN-23 binds to its target.
Atr-IN-23 participates in various chemical reactions relevant to its function as a kinase inhibitor:
These reactions are crucial for elucidating how Atr-IN-23 exerts its pharmacological effects.
The mechanism of action for Atr-IN-23 primarily revolves around its role as an inhibitor of ataxia telangiectasia and Rad3-related kinase:
Data from cellular assays demonstrate that Atr-IN-23 effectively reduces cell viability in cancer cell lines when combined with chemotherapeutic agents.
Atr-IN-23 exhibits several notable physical and chemical properties:
These properties are vital for ensuring that Atr-IN-23 can be effectively formulated into a pharmaceutical product.
The primary applications of Atr-IN-23 include:
CAS No.: 26543-10-2
CAS No.: 54986-75-3
CAS No.:
CAS No.: 93980-74-6
CAS No.: 52906-84-0